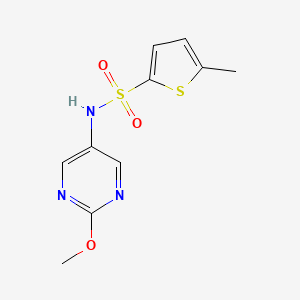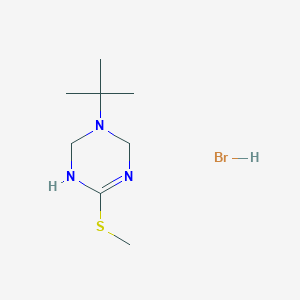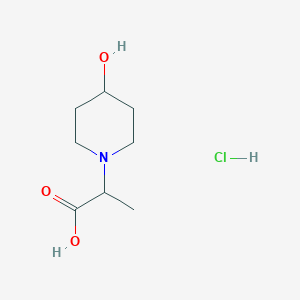
N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The methoxy group (-OCH3) and the sulfonamide group (-SO2NH2) are functional groups that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring and a thiophene ring, connected by a sulfonamide group. The methoxy group attached to the pyrimidine ring could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide and its derivatives are being explored for their potential use in agriculture, particularly as herbicides. Triazolopyrimidine-2-sulfonamide, a closely related compound, is known to act as an acetohydroxyacid synthase inhibitor, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This action makes it effective against a broad spectrum of vegetation at low application rates (Chao-Nan Chen et al., 2009).
Anticancer and Antituberculosis Activity
Compounds structurally similar to this compound have shown promising results in the field of medical research. For example, chalcone-sulfonamide hybrids have been found to possess significant anticancer and antituberculosis activity. These compounds have shown cytotoxic effects against various human cancer cell lines, including leukemia and melanoma, as well as antituberculosis activity (L. Castaño et al., 2019).
Antimicrobial Applications
Another area of interest is the development of antimicrobial agents. Sulfonamides derived from methoxy benzoic acid, a structural relative of this compound, have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal strains. These compounds have also shown antitubercular activity, highlighting their potential in combating microbial infections (N. Patel et al., 2014).
Antiviral Properties
In the field of virology, sulfonamide derivatives have demonstrated antiviral activities. Research has shown that compounds like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit anti-tobacco mosaic virus activity. Such findings suggest the potential of sulfonamide derivatives in developing new antiviral agents (Zhuo Chen et al., 2010).
Photocatalytic Applications
In environmental science, sulfonamides are being investigated for their photocatalytic degradation in the treatment of wastewater. For example, the photocatalytic degradation of sulfadimethoxine, a sulfonamide antibiotic, has been studied using mesoporous TiO2 microspheres. This research is crucial for understanding the removal of persistent antibacterial agents from environmental samples (Changsheng Guo et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research on “N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” could involve exploring its potential biological activities and developing efficient methods for its synthesis. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could have potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-7-3-4-9(17-7)18(14,15)13-8-5-11-10(16-2)12-6-8/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRLHVUPIGSZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2668943.png)


![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2668950.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2668954.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)
![4-Amino-1,2-dimethyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2668959.png)
![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)
